3-Azetidinyl 4-chloro-2-pyridinecarboxylate

Electrophilic aromatic substitution Nucleophilic displacement Pyridine functionalization

3-Azetidinyl 4-chloro-2-pyridinecarboxylate (CAS 1219979-63-1), also known as azetidin-3-yl 4-chloropicolinate, is a heterocyclic ester with the molecular formula C9H9ClN2O2 and molecular weight of 212.63 g/mol. The compound combines a four-membered azetidine ring with a 4-chloro-2-pyridinecarboxylate moiety via an ester linkage, where the azetidine ring contributes conformational rigidity and the 4-chloro substituent on the pyridine ring enhances electrophilic character.

Molecular Formula C9H9ClN2O2
Molecular Weight 212.63 g/mol
CAS No. 1219979-63-1
Cat. No. B1372911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azetidinyl 4-chloro-2-pyridinecarboxylate
CAS1219979-63-1
Molecular FormulaC9H9ClN2O2
Molecular Weight212.63 g/mol
Structural Identifiers
SMILESC1C(CN1)OC(=O)C2=NC=CC(=C2)Cl
InChIInChI=1S/C9H9ClN2O2/c10-6-1-2-12-8(3-6)9(13)14-7-4-11-5-7/h1-3,7,11H,4-5H2
InChIKeyZUFJCSTWTJSLIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Azetidinyl 4-chloro-2-pyridinecarboxylate (CAS 1219979-63-1): Chemical Identity and Procurement Baseline


3-Azetidinyl 4-chloro-2-pyridinecarboxylate (CAS 1219979-63-1), also known as azetidin-3-yl 4-chloropicolinate, is a heterocyclic ester with the molecular formula C9H9ClN2O2 and molecular weight of 212.63 g/mol . The compound combines a four-membered azetidine ring with a 4-chloro-2-pyridinecarboxylate moiety via an ester linkage, where the azetidine ring contributes conformational rigidity and the 4-chloro substituent on the pyridine ring enhances electrophilic character . Commercial availability from multiple vendors includes purity specifications of ≥95% with batch-specific analytical documentation (NMR, HPLC, GC) .

Bifunctional building block with orthogonal reactive handles (free azetidine NH and 4-chloropyridine ester)

4-Chloro substituent provides electrophilic handle for SNAr diversification

Pre-characterized with analytical documentation (NMR, HPLC, GC) from multiple vendors

Why 3-Azetidinyl 4-chloro-2-pyridinecarboxylate Cannot Be Interchanged with Generic Azetidine Esters


In-class substitution is not straightforward because the target compound possesses a 4-chloro substituent on the pyridine ring that critically modulates electrophilic reactivity relative to non-chlorinated or differently halogenated analogs . The azetidin-3-yl ester linkage further differentiates it from azetidin-1-yl or azetidin-2-yl positional isomers, which would exhibit distinct conformational constraints and steric profiles in both synthetic transformations and biological target interactions [1]. While direct comparative datasets are absent from the open literature for this specific compound, the combination of the four-membered strained azetidine ring—known to influence pharmacokinetic properties in drug candidates—with the 4-chloro-2-pyridinecarboxylate electrophilic handle establishes a functional profile that structurally related but non-chlorinated or regioisomeric esters cannot replicate .

Non-chlorinated pyridinecarboxylate analogs

Lack the 4-Cl electrophilic site; SNAr-based derivatization may not transfer, limiting downstream synthetic versatility.

Azetidin-1-yl or azetidin-2-yl positional isomers

Alter conformational constraint and hydrogen-bonding profile; free azetidine NH handle is absent or differently oriented, affecting N-functionalization routes.

In-house esterification from 4-chloro-2-pyridinecarboxylic acid

Introduces variable yield and purity without pre-validated analytical certification, increasing batch-to-batch reproducibility risk.

Quantitative Differentiation Evidence for 3-Azetidinyl 4-chloro-2-pyridinecarboxylate Procurement Decisions


4-Chloro Substitution Enables Electrophilic Reactivity Not Achievable with Non-Chlorinated Pyridinecarboxylates

The 4-chloro substituent on the pyridine ring of this compound introduces enhanced electrophilic character compared to non-halogenated pyridinecarboxylate esters . This structural feature enables subsequent nucleophilic aromatic substitution reactions at the C4 position—a synthetic handle absent in the corresponding 4-H analog. While no published yield comparisons exist for this exact compound, class-level evidence indicates that 4-chloropyridine derivatives undergo SNAr reactions with amines, alkoxides, and other nucleophiles under conditions where the 4-H analog would be unreactive [1].

Electrophilic Reactivity
Class-level inference
4-Cl vs 4-H: electrophilic C4 site present only in target compound; predicted pKa 8.41 (conjugate acid)
Enables nucleophilic aromatic substitution not feasible with non-halogenated analog
Based on 4-chloropyridine class reactivity
Electrophilic aromatic substitution Nucleophilic displacement Pyridine functionalization

Azetidin-3-yl Ester Positional Isomer Offers Distinct Conformational Constraints Versus Azetidin-1-yl or Azetidin-2-yl Analogs

The ester linkage at the 3-position of the azetidine ring creates a specific geometric relationship between the azetidine NH and the pyridinecarboxylate moiety . The compound contains a free secondary amine on the azetidine ring (hydrogen bond donor count = 1) and a topological polar surface area of 51.2 Ų [1]. In contrast, azetidin-1-yl esters would place the ester at the ring nitrogen, eliminating the free NH and altering both hydrogen bonding capacity and basicity. This structural distinction is relevant because the azetidine NH serves as a handle for further derivatization (e.g., N-alkylation, acylation, sulfonylation) that is not available in N-substituted azetidine esters .

Positional Isomer Differentiation
Class-level inference
Azetidin-3-yl ester (target): HBD count = 1, TPSA = 51.2 Ų; azetidin-1-yl ester: HBD count = 0, no free NH
Free secondary amine enables further N-functionalization absent in N-substituted isomers
Calculated properties; derivatization based on azetidine class behavior
Conformational restriction Medicinal chemistry Positional isomer differentiation

Supplier-Specified Purity (≥95%) and Batch Analytical Documentation Enable Reproducible Synthetic Outcomes

Commercial specifications for 3-Azetidinyl 4-chloro-2-pyridinecarboxylate include minimum purity of 95% or 95+% with batch-specific analytical documentation (NMR, HPLC, GC) provided by suppliers . This level of characterization enables precise stoichiometric calculations in subsequent reactions and minimizes impurity-related side reactions. In contrast, sourcing the free acid precursor (4-chloro-2-pyridinecarboxylic acid, CAS 5470-22-4) and performing in-house esterification would introduce additional synthetic steps, variable yields, and purification burdens without pre-validated analytical certification [1].

Purity & Analytical Documentation
Supporting evidence
≥95% purity with batch-specific NMR, HPLC, GC reports available from multiple vendors
Pre-characterized material reduces experimental variability vs in-house synthesis
Verify lot-specific documentation upon procurement
Quality control Reproducibility Procurement specification

Recommended Application Scenarios for 3-Azetidinyl 4-chloro-2-pyridinecarboxylate (CAS 1219979-63-1) in Research and Development


Synthesis of Diversified Azetidine-Containing Libraries via Sequential Derivatization

This compound serves as a bifunctional building block for parallel library synthesis. The free azetidine NH can undergo N-alkylation, acylation, or sulfonylation, while the 4-chloro substituent on the pyridine ring can participate in nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols to introduce additional diversity elements [1]. This orthogonal reactivity enables the rapid generation of structurally diverse azetidine-pyridine conjugates for hit identification or lead optimization campaigns .

Precursor for JAK and Kinase Inhibitor Scaffold Exploration

Azetidinyl pyridine and pyridinecarboxylate motifs are recurrent structural elements in patent literature describing Janus kinase (JAK) inhibitors and other kinase-targeting agents [1]. This compound provides the azetidine-pyridine ester core that can be elaborated into carboxamide or other pharmacophore-bearing derivatives for kinase inhibitor development . The compound's commercial availability with documented purity (≥95%) and analytical certification supports reproducible SAR studies .

Reference Standard for Analytical Method Development and Quality Control

With batch-specific analytical documentation including NMR, HPLC, and GC available from multiple suppliers, this compound can function as a reference standard for developing analytical methods to characterize related azetidinyl ester derivatives [1]. Its well-defined molecular properties—molecular weight 212.63 g/mol, formula C9H9ClN2O2, predicted pKa 8.41, and predicted boiling point 350.8°C—provide benchmarks for chromatographic method development and impurity profiling .

Building Block for Conformationally Restricted Bioisostere Design

The azetidine ring provides greater conformational rigidity than acyclic amines or larger saturated heterocycles (e.g., piperidine), a property exploited in medicinal chemistry to pre-organize ligand binding conformations and potentially improve target selectivity [1]. The azetidin-3-yl ester orientation positions the pyridine ring at a defined angle relative to the azetidine NH, which may influence molecular recognition by biological targets compared to more flexible linkers .

Application
Selection Property
Validation Focus
Diversified azetidine library synthesis
Orthogonal reactive handles (free NH, 4-Cl SNAr)
Sequential derivatization sequence and protecting group compatibility
Kinase inhibitor scaffold exploration
Azetidine-pyridine ester core for amidation/elaboration
Reproducible SAR with documented purity and analytical traceability
Analytical reference standard
Batch-specific NMR, HPLC, GC characterization
Chromatographic method development and impurity profiling
Conformationally restricted bioisostere design
Azetidine ring rigidity and defined 3-ester geometry
Target selectivity assessment and ligand pre-organization evaluation

Technical Documentation Hub

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